molecular formula C19H23N3O B13440005 Alcaftadine Alcohol

Alcaftadine Alcohol

Cat. No.: B13440005
M. Wt: 309.4 g/mol
InChI Key: YIPFFRZMLCFNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcaftadine Alcohol is a derivative of Alcaftadine, a compound primarily known for its use as an antihistamine in the treatment of allergic conjunctivitis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alcaftadine Alcohol typically involves the introduction of an alcohol group into the Alcaftadine molecule. This can be achieved through various organic synthesis techniques, such as:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above methods to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction of carbonyl compounds to alcohols.

    Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alcaftadine Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Alcaftadine Alcohol has several scientific research applications, including:

Mechanism of Action

Alcaftadine Alcohol exerts its effects primarily through its interaction with histamine receptors. It acts as an H1 histamine receptor antagonist, blocking the action of histamine and preventing allergic reactions. Additionally, it inhibits the release of histamine from mast cells and reduces eosinophil activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alcaftadine Alcohol is unique due to its specific molecular structure, which allows it to effectively block histamine receptors and inhibit histamine release. Its alcohol functional group also provides additional reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

[11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl]methanol

InChI

InChI=1S/C19H23N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12,23H,6-11,13H2,1H3

InChI Key

YIPFFRZMLCFNBS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4CO)CC1

Origin of Product

United States

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